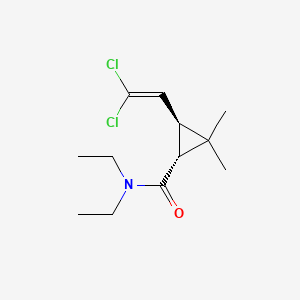

![molecular formula C14H20N2O3 B569084 叔丁基 7-氨基-2,3-二氢苯并[f][1,4]恶杂环-4(5H)-羧酸酯 CAS No. 1205750-08-8](/img/structure/B569084.png)

叔丁基 7-氨基-2,3-二氢苯并[f][1,4]恶杂环-4(5H)-羧酸酯

货号 B569084

CAS 编号:

1205750-08-8

分子量: 264.325

InChI 键: IIESDUMHEUGJGF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

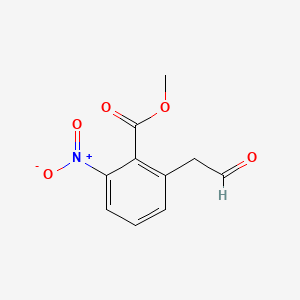

“tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a chemical compound with the CAS Number: 1156252-29-7 . It has a molecular weight of 266.3 . The compound is stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The synthesis of similar compounds, such as substituted benzo[b][1,4]oxazepine derivatives, has been achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method could potentially be applied to the synthesis of “tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate”.Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H18N2O4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5,14H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Additional physical and chemical properties such as density, melting point, and boiling point are not provided in the available sources.科学研究应用

-

Synthesis of Novel 2,3-Dihydrobenzo Compounds

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of novel 2,3-dihydrobenzo compounds via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

-

Dibenzo[b,f][1,4]oxazepine Synthesis

- Field : Medicinal Chemistry

- Application : Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities, and are of growing pharmaceutical interest .

- Method : Various methods have been reported for the synthesis of DBO and DBO derivatives, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .

- Results : These methods have been used to develop DBO derivatives of pharmacological interest, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .

-

Synthesis of 2,3-Dihydrobenzo Isoquinolin-4(1H)-ones

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of novel 2,3-dihydrobenzo isoquinolin-4(1H)-ones via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

-

Synthesis of 7-Bromo-3,3-Dibutyl-8-Methoxy-5-Phenyl-2,3-Dihydrobenzo

- Field : Organic Chemistry

- Application : This research involves the synthesis of 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from 6-methoxybenzo[d] thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid .

- Method : The process involves five simple steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .

- Results : The compound was prepared as the key starting materials via these steps .

-

Synthesis of N-alkyl-2-(1,2 dihydro-1-methylene-4-oxobenzo[f] isoquinoline-3(4H)-yl)-2-phenylacetamides

- Field : Organic Chemistry

- Application : This research involves the design and synthesis of N-alkyl-2-(1,2 dihydro-1-methylene-4-oxobenzo[f] isoquinoline-3(4H)-yl)-2-phenylacetamides via sequential Ugi–Heck reactions .

- Method : The process involves a two-step procedure that consists of Ugi and Heck reactions. The Heck reaction was performed both by homogenous and a designed heterogeneous catalyst .

- Results : The heterogeneous catalyst, a coordinated palladium to 1, 10-phenanthroline attached to chitosan@Fe3O4 magnetite nanoparticles, was shown to be more efficient than the homogenous Pd(OAc)2/PPh3 catalyst with good to excellent yields .

-

Synthesis of 4-tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate (WX142320)

属性

IUPAC Name |

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESDUMHEUGJGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

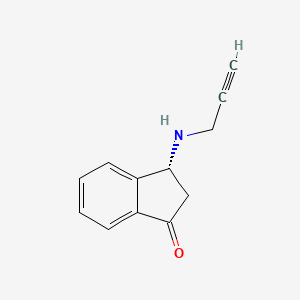

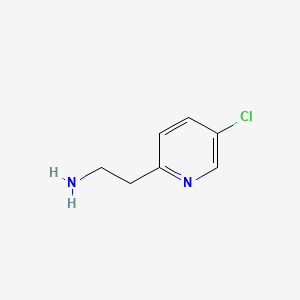

(3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one

1312077-05-6

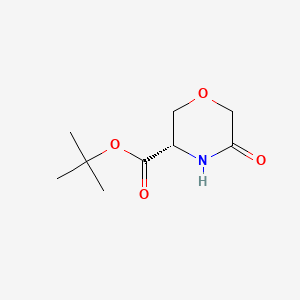

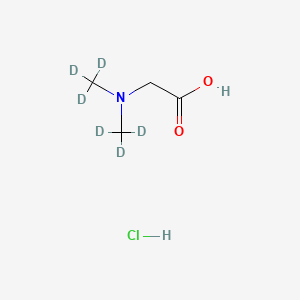

N,N-Dimethyl-d6-glycine hydrochloride

347840-03-3

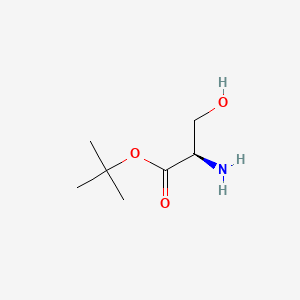

(R)-tert-Butyl 2-amino-3-hydroxypropanoate

948296-15-9

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)